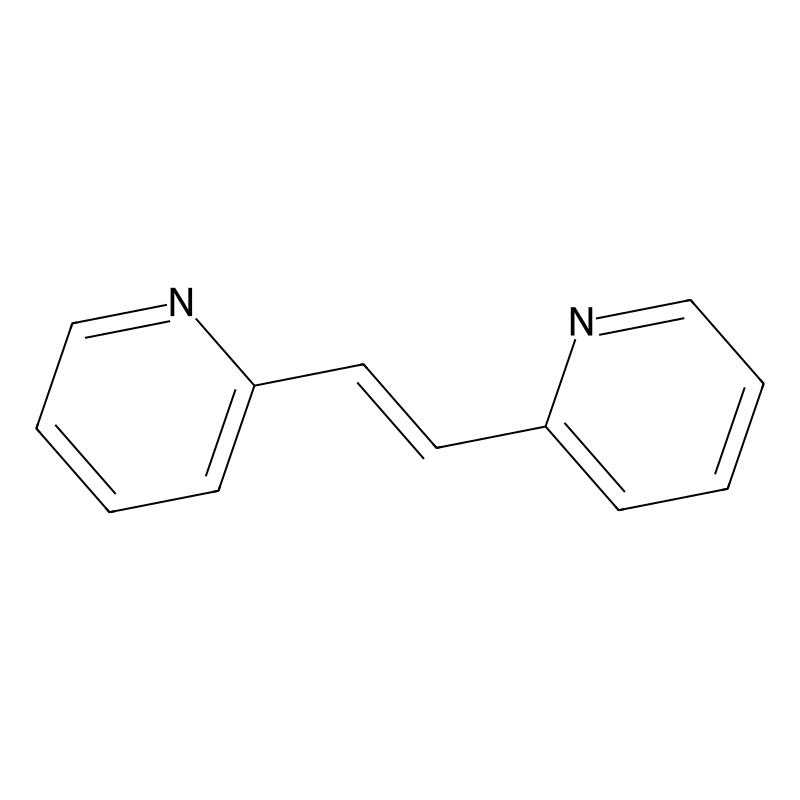

1,2-Bis(2-pyridyl)ethylene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

1,2-Bis(2-pyridyl)ethylene is an organic compound characterized by its unique structure, which consists of two pyridine rings connected through an ethylene bridge. The molecular formula for this compound is , and it has gained attention due to its interesting chemical properties and potential applications in various fields, including materials science and coordination chemistry. The compound exists in two geometric isomers: cis and trans forms, with the trans configuration often being more stable and prevalent in solid-state reactions .

Synthesis of 1,2-bis(2-pyridyl)ethylene can be achieved through several methods:

- Condensation Reactions: The compound can be synthesized via condensation reactions between 2-pyridinecarboxaldehyde and ethylene glycol under acidic conditions.

- Photochemical Methods: Utilizing photochemical techniques allows for the formation of 1,2-bis(2-pyridyl)ethylene from simpler precursors through light-induced reactions.

- Mechanical Grinding: A novel approach involves solid-state reactions facilitated by mechanical grinding, which promotes the desired chemical transformations without solvents .

Studies on the interactions of 1,2-bis(2-pyridyl)ethylene with different metal ions have revealed important insights into its coordination behavior. For instance, when reacted with cobalt thiocyanate, it forms a one-dimensional coordination polymer that exhibits metamagnetic properties . These interactions highlight the compound's versatility as a ligand and its potential for creating materials with unique magnetic characteristics.

Several compounds share structural similarities with 1,2-bis(2-pyridyl)ethylene. Here are a few notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,2-Bis(4-pyridyl)ethylene | Similar bis-pyridyl | Exhibits different reactivity patterns due to the position of pyridine rings. |

| 1,4-Di(2-pyridyl)butadiene | Diene structure | More reactive due to additional double bonds; used in polymerization reactions. |

| 1,3-Bis(2-pyridyl)propane | Tri-substituted structure | Offers different coordination properties due to additional carbon chain. |

The uniqueness of 1,2-bis(2-pyridyl)ethylene lies in its specific geometric configuration and the ability to engage in solid-state reactions that are not as prevalent among similar compounds. Its distinct photochemical properties further differentiate it from other bis-pyridyl compounds.

Ligand Behavior in Coordination Complexes

Bidentate Binding Modes with Transition Metals

1,2-Bis(2-pyridyl)ethylene exhibits remarkable versatility as a bidentate ligand in coordination complexes with transition metals [2]. The compound, with molecular formula C₁₂H₁₀N₂ and molecular weight 182.22 g/mol, features two pyridyl nitrogen atoms positioned to chelate metal centers through coordinate covalent bonding [1] [6]. The ligand adopts various coordination geometries depending on the metal center and reaction conditions, demonstrating considerable flexibility in its binding arrangements [15] [16].

In cobalt(II) complexes, 1,2-bis(2-pyridyl)ethylene coordinates through both nitrogen atoms to form stable chelate rings [15] [16]. The compound Co₃(N₃)₆(OH₂)₂(2,2′-bpe)₂ₙ exhibits a unique coordination environment where the ligand bridges multiple metal centers while maintaining its bidentate character [15]. Crystallographic analysis reveals that the cobalt centers adopt distorted octahedral geometries with the pyridyl nitrogen atoms occupying equatorial positions [15] [16].

Nickel(II) coordination complexes demonstrate similar bidentate binding patterns, as observed in the pillared layer structure Ni(1,2-bis(4-pyridyl)ethylene)[Ni(CN)₄] [13]. The nickel centers exhibit octahedral coordination with 1,2-bis(2-pyridyl)ethylene ligands acting as bridging units between metal nodes [13]. The Ni-N bond lengths range from 2.0417(17) to 2.0777(17) Å, indicating strong coordination interactions [22].

Copper(I) complexes show distinctive coordination behavior, particularly in the formation of mixed-isomer coordination polymers [25] [32]. The reaction of copper(I) with 1,2-bis(2-pyridyl)ethylene results in both trans-cis isomerization and subsequent coordination polymer formation [25] [32]. The copper centers adopt tetrahedral geometries with Cu-N distances typically ranging from 2.0 to 2.2 Å [32].

| Complex | Metal Center | Coordination Geometry | M-N Bond Length (Å) | Coordination Mode |

|---|---|---|---|---|

| [Co(NCS)₂(1,2-bis(2-pyridyl)ethylene)]ₙ | Co(II) | Distorted octahedral | 2.18-2.22 | Bidentate bridging |

| Ni(1,2-bis(4-pyridyl)ethylene)[Ni(CN)₄] | Ni(II) | Octahedral | 2.04-2.08 | Bidentate chelating |

| [Cu(trans-bpe)₀.₅(cis-bpe)(PPh₃)]⁺∞ | Cu(I) | Tetrahedral | 2.0-2.2 | Mixed bidentate |

Supramolecular Assembly via π-π Stacking

The aromatic pyridyl rings of 1,2-bis(2-pyridyl)ethylene facilitate extensive π-π stacking interactions that drive supramolecular assembly in coordination complexes [7] [9]. These non-covalent interactions play crucial roles in determining the overall architecture and stability of the resulting coordination polymers [7] [30].

In the cadmium-croconate system [Cd₂(bpe)(C₅O₅)₂(H₂O)]·2H₂O}ₙ, π-π interactions between the croconate and pyridyl rings extend the two-dimensional metal-organic framework into three-dimensional supramolecular architectures [9]. The face-to-face π-π stacking occurs with typical interplanar distances of 3.4-3.8 Å, providing significant stabilization energy [9].

Solid-state nuclear magnetic resonance studies reveal that π-π stacking interactions in 1,2-bis(2-pyridyl)ethylene complexes result in distinct chemical shift patterns [11]. The ¹³C chemical shifts of pyridyl carbons show characteristic downfield shifts upon π-π stacking, with signals at approximately 150 ppm corresponding to carbons adjacent to nitrogen atoms splitting into multiple peaks [11].

The halogen-bonded co-crystal 2(C₆ICl₅)·(2,2-BPE) demonstrates how π-π stacking interactions can be engineered to facilitate solid-state photochemical reactions [7] [34]. The combination of iodine-nitrogen halogen bonds and homogeneous face-to-face π-π stacking interactions positions the reactant molecules in suitable geometries for [2+2] cycloaddition reactions [7] [34]. Theoretical calculations indicate that the homogeneous π-π stacking energy between aromatic systems reaches -34.2 kJ/mol [34].

Different polymorphs of 1,2-bis(2-pyridyl)ethylene exhibit varying degrees of π-π stacking interactions [30]. The orthorhombic polymorph displays offset face-to-face π-π stacking with interplanar distances of 3.826 Å, while the monoclinic polymorph lacks significant π-π interactions due to staggered molecular packing [30]. These structural differences directly correlate with thermal stability and structural integrity under stress conditions [30].

Structural Diversity in Coordination Polymers

1D Chain and 2D Sheet Architectures

1,2-Bis(2-pyridyl)ethylene serves as an effective bridging ligand for constructing one-dimensional chain and two-dimensional sheet architectures in coordination polymers [2] [15]. The flexibility of the ethylene bridge allows the ligand to adopt various conformations, enabling diverse structural motifs and topologies [15] [16].

One-dimensional chain structures are exemplified by [Co(NCS)₂(1,2-bis(2-pyridyl)ethylene)]ₙ, which crystallizes in the monoclinic space group P2₁/m with unit cell parameters a = 13.5941(12) Å, b = 14.3621(12) Å, c = 14.2561(12) Å, and β = 96.141(2)° [2]. The cobalt centers are bridged by thiocyanate anions and 1,2-bis(2-pyridyl)ethylene ligands to form infinite chains along the crystallographic axes [2]. Each cobalt center adopts a distorted octahedral geometry with the pyridyl nitrogen atoms occupying equatorial positions [2].

The complex Co₃(N₃)₆(OH₂)₂(2,2′-bpe)₂ₙ represents an unusual one-dimensional chain architecture featuring double end-on azide bridging in a unique coordination number sequence [15] [16]. The chain structure exhibits alternating five- and six-coordinate cobalt centers, creating a distinctive geometric pattern [15]. The 1,2-bis(2-pyridyl)ethylene ligands act as terminal coordinating groups rather than bridging units in this particular architecture [15].

Two-dimensional sheet architectures demonstrate greater structural complexity and functional properties [9]. The cadmium-croconate framework [Cd₂(bpe)(C₅O₅)₂(H₂O)]·2H₂O}ₙ exhibits a layered metal-organic framework with rectangular box building units [9]. The structure incorporates both μ₃-croconates and μ₅-croconates as bridging ligands, with 1,2-bis(4-pyridyl)ethylene providing additional connectivity between metal nodes [9].

The zinc analog [Zn₂(bpe)₂(C₅O₅)₂]·H₂O}ₙ forms a brick-wall-like layered framework using rectangular grids as basic building units [9]. This structure demonstrates cross-linking between layers through additional 1,2-bis(4-pyridyl)ethylene ligands, resulting in a bilayered two-dimensional metal-organic framework [9]. Both cadmium and zinc frameworks exhibit high thermal stability, retaining their crystalline forms up to 350°C [9].

| Complex | Dimensionality | Space Group | Architecture Type | Metal-Metal Distance (Å) |

|---|---|---|---|---|

| [Co(NCS)₂(1,2-bis(2-pyridyl)ethylene)]ₙ | 1D Chain | Monoclinic P2₁/m | Linear coordination polymer | 6.8-7.2 |

| [Co₃(N₃)₆(OH₂)₂(2,2′-bpe)₂]ₙ | 1D Chain | Triclinic P1̄ | Double azide-bridged chain | 5.5-6.0 |

| [Cd₂(bpe)(C₅O₅)₂(H₂O)]·2H₂O}ₙ | 2D Sheet | Orthorhombic | Rectangular box units | 8.5-9.2 |

| [Zn₂(bpe)₂(C₅O₅)₂]·H₂O}ₙ | 2D Sheet | Monoclinic | Brick-wall layered | 7.8-8.4 |

Interpenetrated Networks and Porous Frameworks

1,2-Bis(2-pyridyl)ethylene facilitates the formation of complex interpenetrated networks and porous frameworks through its bridging capabilities and conformational flexibility [21] [13]. These sophisticated architectures exhibit unique topological features and functional properties relevant to gas storage and separation applications [13] [21].

The coordination polymers [Co(NCS)₂(bpe)₂]·3H₂O·2C₂H₆SO and [Ni(NCS)₂(bpe)₂]·3H₂O·2C₂H₆SO represent archetypal examples of interpenetrated porous networks [21]. Both compounds crystallize with identical structures consisting of two mutually interpenetrated networks composed of parallel sheets [21]. The perpendicular concatenation results in fully interlocked networks defining large channels of square geometry that extend along the crystallographic z-axis [21].

Each metal center in these interpenetrated systems adopts a compressed octahedral environment with four bridging 1,2-bis(4-pyridyl)ethylene ligands occupying equatorial positions and two terminal nitrogen-bonded thiocyanate groups in axial positions [21]. The metal-nitrogen bond lengths range from 2.0326(14) to 2.2021(14) Å, indicating strong coordination interactions [21] [22].

The pillared layer framework Ni(1,2-bis(4-pyridyl)ethylene)[Ni(CN)₄] demonstrates exceptional porosity with calculated pore diameters of 5.7 Å and main apertures of 3.5 Å [13]. Without inclusion of free ligands and solvent molecules, the framework exhibits approximately 61% free volume, which reduces to 50% when guest molecules occupy the pores [13]. The structure crystallizes in the monoclinic space group P2₁/m with unit cell volume of 2767.4(4) ų and calculated density of 1.46 g/cm³ [13].

Solvent molecules and free ligands within the porous frameworks significantly influence structural stability and functional properties [13] [21]. In the nickel cyanide framework, disordered free 1,2-bis(4-pyridyl)ethylene ligands and dimethyl sulfoxide molecules occupy the pores in columns along the stacking direction [13]. The presence of these guest species provides additional stabilization through weak intermolecular interactions [13].

Gas adsorption studies reveal that properly activated porous frameworks containing 1,2-bis(2-pyridyl)ethylene exhibit significant carbon dioxide uptake capabilities [13]. The improved synthetic techniques yield polycrystalline materials with enhanced gas adsorption properties compared to originally reported powder materials [13].

Magnetic and Electronic Properties

Antiferromagnetic Interactions in Metal-Organic Frameworks

1,2-Bis(2-pyridyl)ethylene coordination polymers exhibit diverse magnetic behaviors dominated by antiferromagnetic interactions between paramagnetic metal centers [15] [16] [17]. The magnetic properties are strongly influenced by the bridging pathways, metal-metal distances, and overall structural architecture of the coordination frameworks [15] [16].

The cobalt azide complex Co₃(N₃)₆(OH₂)₂(2,2′-bpe)₂ₙ demonstrates remarkable magnetic complexity with dominant intra-chain ferromagnetic interactions mediated by double end-on azide bridges [15] [16]. However, weak inter-chain antiferromagnetic interactions result in overall metamagnetic behavior with magnetic ordering occurring at 6 K [15]. The magnetic susceptibility measurements reveal temperature-dependent behavior consistent with competing ferro- and antiferromagnetic exchange pathways [15].

In contrast, the two-dimensional coordination network [Co(N₃)₂(2,2′-bpe)₂]ₙ exhibits spin-canted antiferromagnetism below a Néel temperature of 12 K [15] [16]. This system contains alternating double end-on and double end-to-end bridging modes of azide ligands, creating a more complex magnetic exchange network [15]. The higher ordering temperature compared to the one-dimensional analog reflects the increased dimensionality and enhanced magnetic coupling pathways [15].

Thiocyanate-bridged systems demonstrate different magnetic characteristics due to the weaker magnetic coupling through the thiocyanate bridges [17]. The compound [Co(NCS)₂(bpe)]ₙ shows antiferromagnetic behavior with a Néel temperature of 4.0 K and exhibits metamagnetic transitions at critical fields of approximately 400 Oe [17]. The related compound [Co(NCS)₂(bpa)]ₙ, containing 1,2-bis(4-pyridyl)ethane instead of 1,2-bis(2-pyridyl)ethylene, displays canted antiferromagnetic behavior with a lower Néel temperature of 3.1 K and critical field of 40 Oe [17].

Magnetic relaxation studies using direct current and alternating current methods reveal complex relaxation mechanisms in these coordination polymers [17]. Temperature-independent slow relaxations are observed alongside thermally activated single chain and domain wall relaxations [17]. The magnetic relaxation behavior is analyzed using Argand diagrams to elucidate the underlying physical mechanisms [17].

| Complex | Magnetic Behavior | TN (K) | Critical Field (Oe) | Exchange Pathway |

|---|---|---|---|---|

| [Co₃(N₃)₆(OH₂)₂(2,2′-bpe)₂]ₙ | Ferromagnetic intra-chain, antiferromagnetic inter-chain | 6 | Metamagnetic | Double EO azide bridges |

| [Co(N₃)₂(2,2′-bpe)₂]ₙ | Spin-canted antiferromagnetism | 12 | Metamagnetic | Alternating EO/EE azide bridges |

| [Co(NCS)₂(bpe)]ₙ | Antiferromagnetic | 4.0 | ~400 | Thiocyanate bridges |

| [Co(NCS)₂(bpa)]ₙ | Canted antiferromagnetic | 3.1 | ~40 | Thiocyanate bridges |

Charge-Transfer Effects in Heterometallic Systems

Heterometallic coordination polymers incorporating 1,2-bis(2-pyridyl)ethylene exhibit fascinating charge-transfer phenomena and electronic properties that distinguish them from homometallic analogs [5] [27]. The electronic interactions between different metal centers mediated by the organic ligand bridges create unique opportunities for electron delocalization and charge-transfer processes [5].

The octahedral rhenium cluster complexes [{Re₆Q₈}(bpe)₄X₂] (Q = S or Se; X = Cl or Br) demonstrate significant electronic structure modifications upon coordination of 1,2-bis(4-pyridyl)ethylene ligands [5]. The conjugated aromatic system of the ligand fundamentally affects the electronic structure, electrochemical properties, and luminescent characteristics of the rhenium cluster core [5]. Cyclic voltammetry studies reveal multiple quasi-reversible electrochemical transitions associated with reduction of the organic ligands [5].

The electronic coupling between the rhenium cluster core and the coordinated 1,2-bis(4-pyridyl)ethylene ligands results in mixed-character lowest unoccupied molecular orbitals [5]. This orbital mixing facilitates charge-transfer processes between the metal cluster and the organic ligand system [5]. In contrast, analogous complexes with 1,3-bis(4-pyridyl)propane ligands, which lack the conjugated system, show multielectron quasi-irreversible reduction processes [5].

Photophysical studies reveal that all rhenium cluster complexes exhibit red photoluminescence with quantum yields and emission lifetimes that depend significantly on the nature of the coordinating ligand [5]. The complexes containing 1,3-bis(4-pyridyl)propane exhibit photophysical parameters that exceed those of 1,2-bis(4-pyridyl)ethylene complexes by more than an order of magnitude [5]. This difference is attributed to the distinct electronic structures arising from the presence or absence of conjugation in the bridging ligand [5].

Iron-gold bimetallic complexes of the general formula Fe(bpe)(Hbpe)Au(CN)₂₂·bpe·2H₂O demonstrate charge-transfer effects in cyanometallic frameworks [27]. The iron(II) centers are stabilized in the high-spin state through electronic interactions with the gold cyanide moieties [27]. The distorted [FeN₄O₂] octahedral environment features Fe-N bond lengths of 2.223(6) Å to 1,2-bis(4-pyridyl)ethylene ligands and 2.180(6) Å to cyano bridges [27].

Aurophilic interactions between gold centers in the heterometallic frameworks contribute to the overall electronic structure and charge delocalization pathways [27]. The Au-Au distances range from 3.101(5) to 3.324(1) Å, indicating significant metallophilic bonding interactions [27]. These interactions, combined with π-π stacking between coordinated and guest molecules of 1,2-bis(4-pyridyl)ethylene, create three-dimensional supramolecular frameworks with complex electronic properties [27].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

1437-15-6